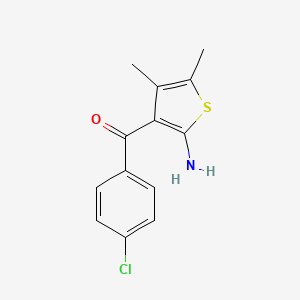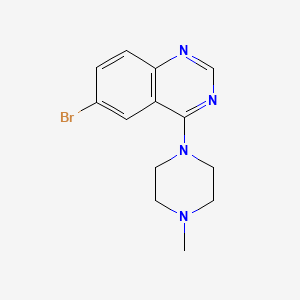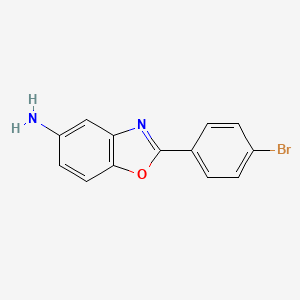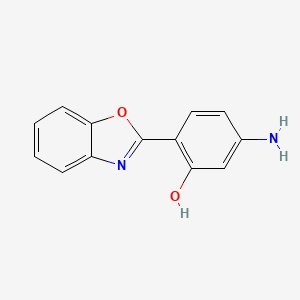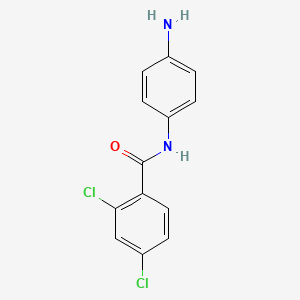
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to "4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine," involves cyclization reactions and divergent synthetic methods. For example, a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, showcasing the general approach to synthesizing morpholine derivatives through halogenated precursors and nucleophilic substitution followed by cyclization (Tan Bin, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR, 1H NMR, and MS technology. These techniques confirm the structural integrity and functional groups present in the compound, providing insights into its molecular framework and potential reactivity patterns.
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can include electrochemical synthesis methods, as demonstrated by the synthesis of sulfonamide derivatives via anodic oxidation of morpholinoaniline in the presence of arylsulfinic acids. This highlights the compound's versatility in undergoing electrophilic substitution and addition reactions (Hadi Beiginejad & D. Nematollahi, 2014).
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Methods : A study by Tan Bin (2011) discussed the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, through cyclization, reduction, and acidification, demonstrating a method that could potentially be adapted for the synthesis of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine (Tan Bin, 2011).
Antimicrobial Properties
- Antibiotic Modulation : Oliveira et al. (2015) explored the antimicrobial properties of 4-(Phenylsulfonyl) morpholine, a compound structurally similar to 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine, highlighting its potential use in addressing multidrug-resistant strains of various bacteria and fungi (Oliveira et al., 2015).
Antioxidant Activity
- Natural Antioxidants : Research on bromophenol derivatives from the red alga Rhodomela confervoides, which includes compounds structurally related to 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine, showed significant antioxidant activities. These findings by Li et al. (2011) suggest potential applications in preventing oxidative deterioration of food (Li et al., 2011).
Drug Development and Biological Evaluation
- Molecular Characterization for Drug Development : Kumar et al. (2012) characterized the molecular structure of N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, a compound with a bromo-morpholine moiety. Their study provides insights into structural features relevant to drug development (Kumar et al., 2012).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine . .
properties
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGRVPWQCKYTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354538 |
Source


|
| Record name | 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine | |
CAS RN |
325809-68-5 |
Source


|
| Record name | 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

